molecular formula C22H30N2O7 B15124536 Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B15124536
M. Wt: 434.5 g/mol
InChI Key: WSSWCNOMZDCKSM-UHFFFAOYSA-N
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Description

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the acetamido and acetyloxy groups. The tert-butyl ester is then formed through esterification reactions. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to increase efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with acetamido and acetyloxy groups. These compounds may share some properties with Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate but differ in their specific functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O7/c1-13(25)23-16-11-24(21(27)31-22(3,4)5)17-12-28-20(15-9-7-6-8-10-15)30-19(17)18(16)29-14(2)26/h6-10,16-20H,11-12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWCNOMZDCKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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